molecular formula C16H13ClN2O2S B2995730 7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-67-8

7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2995730
CAS RN: 422526-67-8
M. Wt: 332.8
InChI Key: BGUNVKZQJYPEGD-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone ring, the methoxyphenyl group, and the chloro substituent. The exact 3D structure and conformation would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinazolinone ring might participate in various reactions, including substitutions, additions, or ring-opening reactions. The methoxyphenyl group could also undergo reactions, particularly at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Mechanism of Action

7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one inhibits the activity of MTH1, a protein that is involved in the removal of oxidized nucleotides from the cell. By inhibiting MTH1, this compound can induce the accumulation of oxidized nucleotides in the cell, leading to the generation of reactive oxygen species (ROS) and DNA damage. Cancer cells are more susceptible to DNA damage due to their high proliferation rate and impaired DNA repair mechanisms, making them more sensitive to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce the accumulation of oxidized nucleotides and ROS in cancer cells, leading to DNA damage and cell death. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as enhance the efficacy of chemotherapy and radiation therapy. However, this compound has also been shown to have off-target effects on other proteins, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for large-scale production. In addition, this compound has been extensively studied in preclinical models of cancer, providing a wealth of knowledge on its mechanism of action and efficacy. However, this compound has also been shown to have off-target effects on other proteins, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. First, further studies are needed to optimize the synthesis method and improve the purity and yield of this compound. Second, more studies are needed to investigate the off-target effects of this compound and identify potential ways to mitigate these effects. Third, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients. Fourth, studies are needed to investigate the potential use of this compound in combination with other therapies, such as immunotherapy and targeted therapy. Finally, studies are needed to investigate the potential use of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders.

Synthesis Methods

7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-formylquinazoline with 4-methoxybenzylamine, followed by the addition of a thiol reagent to form the sulfanylidene group. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.

Scientific Research Applications

7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied in the field of cancer research due to its ability to selectively induce oxidative stress and DNA damage in cancer cells. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and activities. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-7-4-11(17)8-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUNVKZQJYPEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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